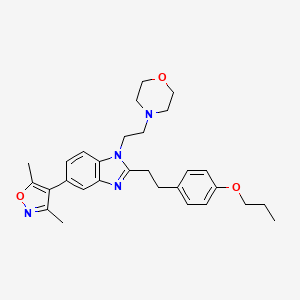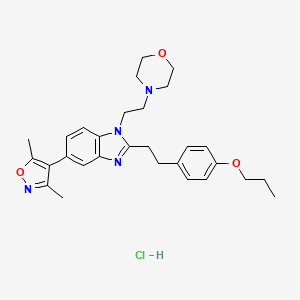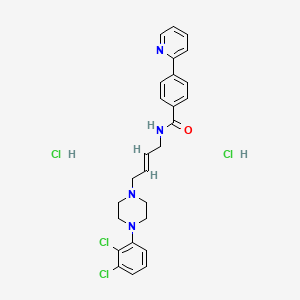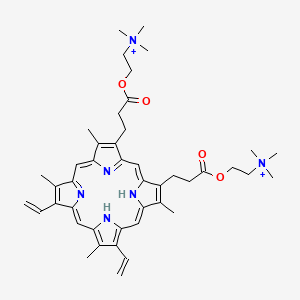
Pleurosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pleurosine is a catharanthuseus alkaloid.
Wissenschaftliche Forschungsanwendungen
Pleural Diseases and Therapy Advances
- Research Context : Pleurosine's applications have been explored in various contexts, particularly in pleural diseases. Pleural diseases involve complications related to the membranes surrounding the lungs and are often associated with conditions like mesothelioma, tuberculosis, and pneumothorax.
- Key Findings : Recent studies have shed light on the advancements in treating pleural diseases, including innovative therapeutic approaches and diagnostic techniques. For instance, hemithoracic intensity-modulated pleural radiation therapy (IMPRINT) has shown promise in treating malignant pleural mesothelioma, offering a lung-sparing treatment paradigm (Rimner et al., 2016). Additionally, the role of adenosine receptors in pleural diseases has been a subject of investigation, revealing potential therapeutic targets (Varani et al., 2011).
Diagnostic Biomarkers in Pleural Diseases
- Diagnostic Tools : The search for reliable biomarkers in diagnosing pleural diseases is ongoing. Adenosine deaminase (ADA) in pleural fluid has been extensively studied for its diagnostic accuracy in tuberculous pleural effusion, suggesting a significant role in clinical decision-making (Aggarwal et al., 2019). The evaluation of ADA along with other biomarkers, like interferon-gamma, is pivotal in enhancing diagnostic precision for pleural tuberculosis (Villegas et al., 2000).
- Advances in Pleural Fluid Analysis : The combined use of polymerase chain reaction and detection of ADA activity in pleural fluid has improved diagnostic rates for pleural tuberculosis, highlighting the importance of multimodal diagnostic approaches (Lima et al., 2003).
Ultrasound and Molecular Research in Pleural Effusions
- Thoracic Ultrasonography : Thoracic ultrasonography, including lung and pleural ultrasound, has emerged as a vital tool for evaluating and managing pleural diseases. Its application spans a broad range of conditions, offering a rapid, cost-effective, and safe diagnostic method (Mayo et al., 2019).
- Molecular Analysis : The utilization of pleural fluid in molecular research, particularly in cases of malignant pleural effusions, opens new avenues for understanding disease mechanisms and treatment responses. This approach is especially relevant in lung and breast cancers, where pleural effusions provide a rich source for genomic and proteomic studies (Olson et al., 2012).
Eigenschaften
CAS-Nummer |
39608-80-5 |
|---|---|
Molekularformel |
C46H56N4O10 |
Molekulargewicht |
824.97 |
IUPAC-Name |
(1aS,11S,13R,13aR)-11-acetoxy-11-((3aR,3a1R,4R,5S)-4-acetoxy-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-1a-ethyl-1a,4,5,10,11,12,13,13a-octahydro-3,13-methanooxireno[2',3':9,10][1]azacycloundecino[5,4-b]indole 3(2H)-oxide |
InChI |
1S/C46H56N4O10/c1-8-42-16-12-18-49-19-17-44(38(42)49)31-21-32(35(56-6)22-34(31)48(5)39(44)46(54,41(53)57-7)40(42)58-26(3)51)45(59-27(4)52)23-28-24-50(55,25-43(9-2)37(28)60-43)20-15-30-29-13-10-11-14-33(29)47-36(30)45/h10-14,16,21-22,28,37-40,47,54H,8-9,15,17-20,23-25H2,1-7H3/t28-,37-,38+,39?,40-,42-,43+,44?,45+,46+,50+/m1/s1 |
InChI-Schlüssel |
ATTVIAQTRLLYAD-LZCVXYBXSA-N |
SMILES |
CC[C@]12CN3(CCc4c([C@](c5c(OC)cc(N(C)C6C78CCN9[C@H]8[C@@]([C@@H](OC(C)=O)[C@]6(O)C(OC)=O)(CC)C=CC9)c7c5)(OC(C)=O)C[C@@H]([C@H]1O2)C3)[nH]c%10c4cccc%10)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pleurosine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)



![N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide](/img/structure/B610065.png)

![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)


